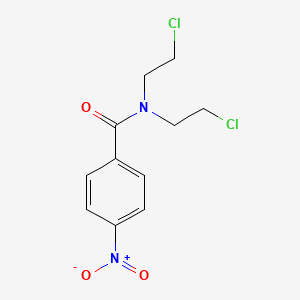
2-(Butylsulfanyl)-1,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-(butylthio)-1,4-dimethoxy- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two methoxy groups at the 1 and 4 positions and a butylthio group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene, 2-(butylthio)-1,4-dimethoxy- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1,4-dimethoxybenzene with butylthiol in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled conditions. The reaction proceeds through the formation of a sigma complex intermediate, followed by the substitution of a hydrogen atom with the butylthio group.
Industrial Production Methods
Industrial production of benzene derivatives often involves large-scale electrophilic aromatic substitution reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as aluminum chloride or iron(III) chloride (FeCl3) are commonly used to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 2-(butylthio)-1,4-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the butylthio group to a butyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Butyl-substituted benzene
Substitution: Halogenated or nitrated benzene derivatives
Applications De Recherche Scientifique
Benzene, 2-(butylthio)-1,4-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: Potential applications include the development of pharmaceuticals and therapeutic agents. The compound’s structural features may contribute to its activity in targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals, including dyes, fragrances, and polymers. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of benzene, 2-(butylthio)-1,4-dimethoxy- involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The butylthio group can participate in redox reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,4-dimethoxy-: Lacks the butylthio group, resulting in different reactivity and applications.
Benzene, 2-(methylthio)-1,4-dimethoxy-: Contains a methylthio group instead of a butylthio group, leading to variations in chemical behavior and biological activity.
Benzene, 2-(ethylthio)-1,4-dimethoxy-: Features an ethylthio group, which affects its physical and chemical properties compared to the butylthio derivative.
Uniqueness
Benzene, 2-(butylthio)-1,4-dimethoxy- is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, making it suitable for specific applications in research and industry. The combination of methoxy and butylthio groups also enhances its potential as a versatile building block in organic synthesis.
Propriétés
Numéro CAS |
24920-40-9 |
|---|---|
Formule moléculaire |
C12H18O2S |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
2-butylsulfanyl-1,4-dimethoxybenzene |
InChI |
InChI=1S/C12H18O2S/c1-4-5-8-15-12-9-10(13-2)6-7-11(12)14-3/h6-7,9H,4-5,8H2,1-3H3 |
Clé InChI |
SYVBNBNOXZNPKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=C(C=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




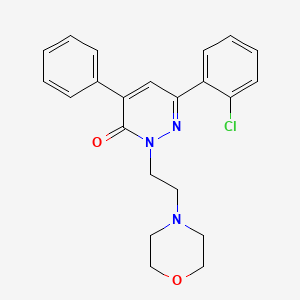
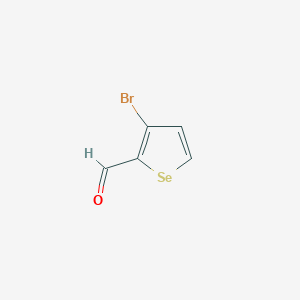
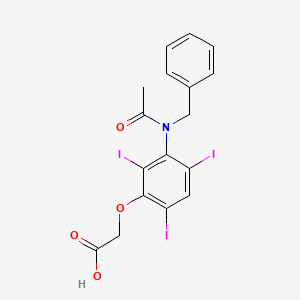
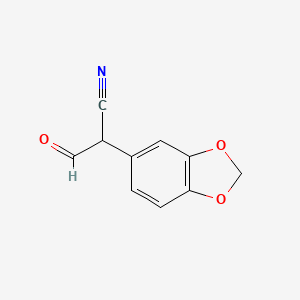
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)

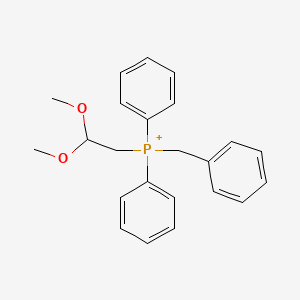
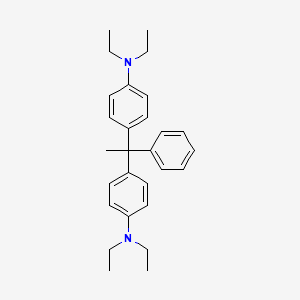
![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
![4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14703885.png)
